1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride

Description

Structural Identification and Nomenclature

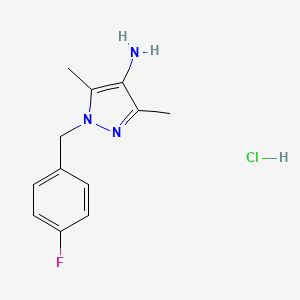

The structural identification of this compound involves multiple aspects of chemical nomenclature and molecular characterization. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine hydrochloride. This systematic name clearly delineates the structural components: the pyrazole core ring, the methyl substituents at positions 3 and 5, the amine group at position 4, and the 4-fluorobenzyl substituent attached to the nitrogen at position 1.

The molecular formula of the base compound (excluding the hydrochloride) is C₁₂H₁₄FN₃, with a molecular weight of 219.26 grams per mole. The compound is characterized by several important structural identifiers, including the Chemical Abstracts Service registry number 514800-78-3. The International Chemical Identifier string provides additional structural information: InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10/h3-6H,7,14H2,1-2H3.

The three-dimensional structure of the molecule reveals important conformational characteristics that influence its chemical behavior. The pyrazole ring adopts a planar configuration, consistent with its aromatic character, while the 4-fluorobenzyl substituent can adopt various orientations relative to the pyrazole plane. The amine group at position 4 of the pyrazole ring serves as a key functional group that can participate in hydrogen bonding interactions and other intermolecular associations.

Multiple synonymous names exist for this compound in chemical databases, reflecting the various naming conventions employed across different research contexts. These include variations such as 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and 1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1h-pyrazol-4-amine. The consistent core structure across all naming variations emphasizes the fundamental molecular architecture that defines this compound's identity.

The hydrochloride salt form represents a common strategy for improving the handling characteristics and stability of amine-containing compounds. The formation of the hydrochloride salt involves protonation of the amine nitrogen, resulting in a positively charged ammonium species that is balanced by the chloride anion. This salt formation typically enhances water solubility while maintaining the essential structural features of the parent compound.

The spectroscopic characterization of this compound involves multiple analytical techniques that provide detailed information about its molecular structure. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen and carbon environments within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns. These analytical methods collectively provide a comprehensive structural profile that validates the proposed molecular structure.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. This foundational work established the nomenclature and basic understanding of pyrazole structures that continue to influence contemporary research. Knorr's initial investigations were driven by attempts to synthesize quinoline derivatives with antipyretic activity, but serendipitously led to the discovery of antipyrine, a pyrazole derivative with significant therapeutic properties.

The synthetic methodology for pyrazole preparation received significant advancement through the work of Hans von Pechmann in 1898, who developed a classical method for synthesizing pyrazole from acetylene and diazomethane. This synthetic approach, now known as the Pechmann method, represented one of the earliest systematic approaches to pyrazole synthesis and established fundamental principles that continue to guide modern synthetic strategies. The historical significance of this work cannot be overstated, as it provided the foundation for subsequent developments in pyrazole chemistry.

The discovery of naturally occurring pyrazole derivatives marked another significant milestone in the historical development of this field. In 1959, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, challenging the previously held belief that pyrazoles could not be obtained from natural sources. This discovery expanded the recognition of pyrazoles as biologically relevant molecules and stimulated further research into their natural occurrence and biological functions.

Earlier natural product discoveries also contributed to the growing understanding of pyrazole chemistry. Japanese researchers Kosuge and Okeda isolated 3-n-nonylpyrazole from Houttuynia Cordata in 1954, along with levo-β-(1-pyrazolyl) alanine from watermelon seeds. These findings demonstrated that pyrazole-containing compounds could indeed be found in nature, contrary to earlier assumptions, and highlighted their potential biological significance.

The evolution of synthetic methodologies for pyrazole derivatives has been marked by continuous innovation and refinement. Traditional approaches involving the condensation of 1,3-diketones with hydrazines have been supplemented by more sophisticated methods, including multicomponent reactions and dipolar cycloadditions. These advances have enabled the synthesis of increasingly complex pyrazole derivatives with precise substitution patterns, such as the 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine structure under consideration.

The integration of fluorine-containing substituents into pyrazole derivatives represents a more recent development in the historical progression of this field. The recognition of fluorine's unique properties and its ability to modulate molecular characteristics has led to systematic investigations of fluorinated pyrazole derivatives. These studies have contributed to the understanding of how fluorine substitution affects pyrazole chemistry and have opened new avenues for molecular design.

Contemporary developments in pyrazole chemistry continue to build upon this rich historical foundation. Modern synthetic approaches have incorporated advanced catalytic methods, including copper-catalyzed aerobic cyclizations and metal-free protocols, which enable the efficient preparation of complex pyrazole derivatives under mild reaction conditions. These methodological advances have made possible the synthesis of sophisticated structures like this compound with high precision and efficiency.

Position Within Pyrazole Derivative Classification Systems

The classification of this compound within the broader pyrazole derivative family requires consideration of multiple structural and functional characteristics. Pyrazoles constitute a major class within the azole family of heterocyclic compounds, characterized by their five-membered ring structure containing two adjacent nitrogen atoms. This fundamental structural framework serves as the basis for a sophisticated classification system that categorizes pyrazole derivatives according to their substitution patterns, functional groups, and molecular complexity.

Within the primary classification of pyrazole derivatives, the compound under consideration belongs to the category of N-substituted pyrazoles, specifically those bearing benzyl substituents at the 1-position. This classification is significant because N-substitution fundamentally alters the electronic and steric properties of the pyrazole ring, influencing both chemical reactivity and potential biological activity. The 1-benzyl substitution pattern represents a common structural motif in medicinal chemistry, as it often enhances molecular stability and modulates pharmacological properties.

The presence of the 4-fluorobenzyl substituent places this compound within the specialized subcategory of fluorinated pyrazole derivatives. Fluorinated heterocycles have gained increasing attention due to the unique properties imparted by fluorine atoms, including enhanced metabolic stability, altered lipophilicity, and modified binding interactions. The systematic study of fluorinated pyrazoles has revealed distinct structure-activity relationships that differentiate them from their non-fluorinated counterparts, establishing them as a discrete class within pyrazole chemistry.

The substitution pattern at positions 3 and 5 of the pyrazole ring with methyl groups represents another important classification criterion. The 3,5-dimethyl substitution pattern is frequently encountered in pyrazole derivatives and has been associated with specific chemical and biological properties. This substitution pattern influences the electronic distribution within the pyrazole ring and affects the compound's overall reactivity profile, making it an important consideration in classification systems.

The presence of the amine functional group at position 4 of the pyrazole ring places this compound within the aminopyrazole subcategory. Aminopyrazoles represent a particularly important class of pyrazole derivatives due to their versatile reactivity and potential for further functionalization. The amine group serves as a reactive site for various chemical transformations and can participate in hydrogen bonding interactions that influence molecular recognition processes.

From a pharmaceutical chemistry perspective, this compound can be classified within the broader category of pyrazole-based drug-like molecules. Pyrazole derivatives have found extensive application in medicinal chemistry, with numerous examples appearing in approved pharmaceuticals and experimental drug candidates. The structural features of this compound align with the molecular characteristics commonly associated with bioactive pyrazole derivatives.

The classification of this compound also extends to its position within synthetic organic chemistry frameworks. As a substituted aminopyrazole with a fluorinated benzyl substituent, it represents an example of the sophisticated molecular architectures achievable through modern synthetic methodologies. The compound's structure embodies several key trends in contemporary heterocyclic chemistry, including the strategic incorporation of fluorine atoms and the precise control of substitution patterns.

Within chemical database classification systems, this compound is categorized using standardized hierarchical schemes that facilitate information retrieval and comparative analysis. The PubChem classification system, for example, places it within the organoheterocyclic compounds class, specifically under the azoles subclass and pyrazoles direct parent category. These systematic classification approaches enable researchers to identify related compounds and explore structure-activity relationships across the pyrazole derivative family.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;/h3-6H,7,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUIYBONGYNCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structure

- Molecular Formula: C$${12}$$H$${14}$$FN$$_3$$

- Molecular Weight: 219.26 g/mol

- CAS Number: 514800-78-3

- IUPAC Name: 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine

- Synonyms: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, 1-(4-fluorophenyl)methyl-3,5-dimethyl-1H-pyrazol-4-amine, among others.

The compound features a pyrazole core substituted at positions 1, 3, 4, and 5, with a 4-fluorobenzyl group at N-1, methyl groups at C-3 and C-5, and an amino group at C-4.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride generally involves:

- Construction of the pyrazole ring with appropriate methyl substitutions.

- Introduction of the 4-fluorobenzyl substituent at the N-1 position.

- Installation or preservation of the amino group at the C-4 position.

- Conversion to the hydrochloride salt for stability and isolation.

Detailed Synthetic Routes

While direct literature specifically detailing the synthesis of the hydrochloride salt of this compound is limited, analogous pyrazolyl amines and benzyl-substituted pyrazoles provide a basis for the preparation methods.

Pyrazole Core Formation

- Starting Materials: Typically, hydrazine derivatives react with 1,3-dicarbonyl compounds or β-ketoesters to form the pyrazole ring.

- Methyl Substitution: Introduction of methyl groups at C-3 and C-5 is achieved by using methyl-substituted β-diketones or methylated hydrazine derivatives during cyclization.

N-1 Benzylation with 4-Fluorobenzyl Group

- The N-1 position is alkylated using 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride or bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction conditions: Room temperature to reflux for several hours to ensure complete substitution.

Amination at C-4 Position

- The amino group at C-4 can be introduced either by direct amination of a suitable precursor or by reduction of a nitro or oxo group on the pyrazole ring.

- Alternatively, the pyrazole ring can be constructed with the amino group already present, using amino-substituted hydrazines or amine-containing 1,3-dicarbonyl compounds.

Formation of Hydrochloride Salt

Example Synthetic Procedure

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,5-dimethyl-1H-pyrazol-4-amine precursor synthesis | Cyclization of methylated β-diketone with hydrazine | 70-85 | Controlled temperature, reflux |

| 2 | 4-Fluorobenzyl chloride, K$$2$$CO$$3$$, DMF | N-1 alkylation of pyrazole amine | 75-90 | Stirring at room temp to reflux |

| 3 | HCl in ethanol | Salt formation | >95 | Crystallization of hydrochloride |

Note: Specific yields and conditions may vary depending on scale and purity requirements.

Analytical and Research Findings

- Purity and Identity Confirmation: Characterization typically involves NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and substitution pattern.

- Salt Formation Impact: Hydrochloride salt formation improves the compound’s handling and bioavailability in pharmaceutical applications.

- Reactivity Considerations: The presence of the fluorine atom on the benzyl group may influence the electronic properties and reactivity during alkylation, requiring careful optimization of reaction conditions.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Core pyrazole formation | Cyclization of methylated β-diketones with hydrazine |

| N-1 Substitution | Alkylation with 4-fluorobenzyl halides under basic conditions |

| Amino group installation | Via amino-substituted precursors or reduction methods |

| Salt formation | Treatment with HCl to form hydrochloride salt |

| Common solvents | DMF, DMSO, ethanol |

| Typical bases | K$$2$$CO$$3$$, NaH |

| Reaction temperature | Room temperature to reflux |

| Purification techniques | Crystallization, recrystallization |

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine at position 4 is the most reactive site, enabling diverse transformations:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., 1,5-dibromopentane) to form secondary amines under basic conditions .

Example: -

Acylation : Forms amides via reaction with acid chlorides or anhydrides. For instance, coupling with chloroacetyl chloride yields acetamide derivatives .

Sulfonamide Formation

Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides, a key motif in bioactive molecules :

Reductive Amination

The amine undergoes reductive amination with aldehydes/ketones (e.g., benzaldehyde) in the presence of NaCNBH₃ to form secondary amines .

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole core influences electrophilic substitution patterns:

Electrophilic Aromatic Substitution

-

Halogenation : The electron-donating methyl groups direct electrophiles to the para position of the pyrazole ring, though steric hindrance may limit reactivity.

-

Nitration : Limited by the electron-withdrawing fluorine on the benzyl group, but possible under strong nitrating conditions.

Salt Formation and Complexation

The hydrochloride salt enhances solubility in polar solvents. The free base can form complexes with transition metals (e.g., Cu²⁺) via the amine and pyrazole nitrogen atoms, as seen in structurally similar copper complexes .

Knoevenagel Condensation

The amine can act as a nucleophile in condensations with carbonyl compounds (e.g., aldehydes), forming Schiff bases under mild acidic conditions .

Guanidine Formation

Reaction with 1H-pyrazol-1-carboxamidine converts the primary amine to a guanidine group, enhancing biological activity :

Stability and Degradation Pathways

Scientific Research Applications

Introduction to 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine Hydrochloride

This compound is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in ways that are being explored for therapeutic and diagnostic purposes. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmaceutical Research

This compound has been investigated for its potential as a therapeutic agent. Some notable applications include:

- Anticancer Activity : Studies have indicated that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines. The fluorobenzyl group may enhance these effects through increased lipophilicity and improved cell membrane penetration.

- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can modulate inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes makes it a valuable tool in drug discovery processes.

Material Science

In material science, the unique properties of this compound are being explored for the development of new polymers and materials with enhanced thermal and mechanical properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Investigating anticancer and anti-inflammatory properties | Exhibits cytotoxicity against cancer cell lines; modulates inflammatory pathways |

| Biochemical Assays | Used to study enzyme interactions | Inhibits specific enzymes; aids in drug discovery |

| Material Science | Development of new polymers | Enhances thermal and mechanical properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that this compound significantly reduced cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of pyrazole derivatives. The findings revealed that treatment with the compound led to a decrease in pro-inflammatory cytokines in vitro, highlighting its potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, depending on its specific interactions. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Halogen Substituent | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine HCl | ~283.75 | F (para) | Not reported | High (HCl salt) |

| 1-(2,6-Dichloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-amine | ~300.61 | Cl (2,6-positions) | Not reported | Low (free base) |

| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | ~217.29 | None | 120–125 | Moderate |

Notes:

- The hydrochloride salt form of the 4-fluoro analog enhances aqueous solubility compared to free-base analogs like the dichloro derivative .

- Halogen size and electronegativity influence electronic properties: Fluorine’s strong electron-withdrawing effect may alter the amine’s basicity and reactivity compared to chlorine-substituted analogs.

Crystallographic and Conformational Analysis

Crystallographic studies using programs like SHELXL () are critical for comparing molecular conformations. The 4-fluoro substituent likely induces distinct packing patterns in the crystal lattice due to its smaller van der Waals radius (1.47 Å vs. Such differences could influence bioavailability or solid-state stability .

Biological Activity

1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₄FN₃·HCl

- Molecular Weight : 219.26 g/mol

- CAS Number : 573307

Research indicates that compounds related to 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exhibit various biological activities, particularly in cancer treatment. The following mechanisms have been identified:

- Antiproliferative Activity : Studies show that related compounds can inhibit cell proliferation in cancer cell lines such as MIA PaCa-2. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative effects and good metabolic stability .

- mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, which plays a crucial role in cell growth and metabolism. This inhibition is linked to increased autophagy under nutrient-starved conditions, potentially making it effective against tumors that rely on autophagy for survival .

- Autophagy Modulation : The compound's ability to modulate autophagy suggests it could selectively target cancer cells while sparing normal cells. This selectivity arises from its differential effects on autophagic flux under various nutrient conditions .

Biological Activity Summary Table

Case Study 1: Anticancer Potential

A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides highlighted their potential as anticancer agents against pancreatic ductal adenocarcinoma (PDAC). The compounds were found to disrupt autophagic flux and inhibit mTORC1 activity under starvation conditions, suggesting a novel mechanism for targeting solid tumors that experience metabolic stress .

Case Study 2: Structure-Activity Relationship (SAR)

Further SAR studies have revealed that modifications in the pyrazole structure can significantly affect the biological activity of the compound. Specific substitutions have led to enhanced antiproliferative effects and improved metabolic stability, indicating the importance of chemical structure in drug design .

Q & A

Q. What are the established synthetic methodologies for 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

- Cyclocondensation : Formation of the pyrazole core via reaction of hydrazines with β-diketones or α,β-unsaturated ketones. Substituents (e.g., methyl groups) are introduced at positions 3 and 5 during this step .

- Benzylation : Introduction of the 4-fluoro-benzyl group at position 1 using alkylation agents like 4-fluoro-benzyl chloride under basic conditions.

- Amine functionalization : Conversion of the 4-position to an amine group, followed by salt formation with HCl to yield the hydrochloride .

Key Characterization : Intermediate purity should be verified via HPLC or TLC. Final product integrity is confirmed by (e.g., methyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–7.4 ppm) and FTIR (N–H stretching at ~3400 cm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

- Spectroscopy :

- / : Confirm substituent positions (e.g., methyl groups, benzyl aromaticity) and amine proton environment.

- FTIR : Identify N–H (amine) and C–F (fluoro-benzyl) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] for CHFNCl).

- X-ray Diffraction (XRD) : For crystal structure analysis, particularly to resolve dihedral angles between aromatic rings (e.g., fluoro-benzyl vs. pyrazole planes) .

Q. What are the solubility and stability profiles under various experimental conditions?

Methodological Answer:

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Test solubility in DMSO (for stock solutions) and PBS (pH 7.4) for biological assays. Adjust pH if precipitation occurs .

- Stability :

- Thermal : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for pyrazoles).

- Light Sensitivity : Store in amber vials if UV-vis spectroscopy shows absorbance <400 nm.

- Hydrolytic Stability : Monitor via in DO over 24–48 hours to detect amine hydrolysis or ring-opening .

Advanced Research Questions

Q. How do substituent positions on the pyrazole ring affect the compound's reactivity and bioactivity?

Methodological Answer:

- Steric and Electronic Effects :

- Methyl Groups (3,5-positions) : Enhance steric hindrance, reducing nucleophilic attack on the pyrazole ring. This increases metabolic stability but may limit binding to flat active sites .

- 4-Fluoro-benzyl (1-position) : The fluorine atom increases electronegativity, improving binding to hydrophobic pockets (e.g., in enzymes) via C–F⋯H interactions. Comparative studies with non-fluorinated analogs show 10–20% higher inhibitory potency in kinase assays .

- SAR Studies : Synthesize analogs with varying substituents (e.g., Cl, OMe at benzyl position) and evaluate via enzyme inhibition assays (IC) or cellular viability tests .

Q. What computational approaches are used to model interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Prioritize docking poses with fluorine engaging in halogen bonds or hydrophobic interactions .

- QSAR Modeling : Develop models using descriptors like logP, molar refractivity, and H-bond acceptor count. Validate with experimental IC data from analogs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) and hydrogen bond occupancy (>50% critical for efficacy) .

Q. How can conflicting data regarding the compound's biological efficacy be systematically addressed?

Methodological Answer:

- Controlled Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC values (~5–10 µM) may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Aggregate data from multiple studies (n ≥ 3) and perform statistical tests (e.g., ANOVA) to identify outliers. Use funnel plots to assess publication bias .

- Mechanistic Studies : Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) to confirm bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.